Propylamine, 3-(diethylphenylsilyl)-

Description

BenchChem offers high-quality Propylamine, 3-(diethylphenylsilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propylamine, 3-(diethylphenylsilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

18406-03-6 |

|---|---|

Molecular Formula |

C13H23NSi |

Molecular Weight |

221.41 g/mol |

IUPAC Name |

3-[diethyl(phenyl)silyl]propan-1-amine |

InChI |

InChI=1S/C13H23NSi/c1-3-15(4-2,12-8-11-14)13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12,14H2,1-2H3 |

InChI Key |

AKEUYIUXJOXNOI-UHFFFAOYSA-N |

SMILES |

CC[Si](CC)(CCCN)C1=CC=CC=C1 |

Canonical SMILES |

CC[Si](CC)(CCCN)C1=CC=CC=C1 |

Other CAS No. |

18406-03-6 |

Synonyms |

3-(Diethylphenylsilyl)propylamine |

Origin of Product |

United States |

Chemical Identity and Structure

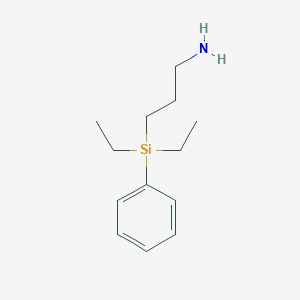

Propylamine (B44156), 3-(diethylphenylsilyl)- is formally identified by its IUPAC name: 3-[diethyl(phenyl)silyl]propan-1-amine. uni.lu Its structure consists of a propyl amine chain where a diethylphenylsilyl group is attached to the third carbon.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Molecular Formula | C13H23NSi uni.lu |

| IUPAC Name | 3-[diethyl(phenyl)silyl]propan-1-amine uni.lu |

| Monoisotopic Mass | 221.15997 Da uni.lu |

Synthesis and Formation

Currently, there is no publicly available literature detailing the specific synthetic routes for Propylamine (B44156), 3-(diethylphenylsilyl)-. General methods for the synthesis of related silylpropylamines often involve the hydrosilylation of allylamine (B125299) with a corresponding hydrosilane, followed by deprotection of the amino group. However, no documented application of this or any other method to produce 3-(diethylphenylsilyl)propylamine could be located.

Chemical Reactions and Properties

Detailed experimental data on the chemical reactions and properties of Propylamine (B44156), 3-(diethylphenylsilyl)- are not present in the accessible scientific literature. While predictions can be made based on the functional groups present—namely the primary amine and the organosilane—no specific studies confirming its reactivity, stability, or physical properties have been published.

Advanced Applications in Materials Science

Surface Derivatization of Biocompatible Substrates with Silylpropylamines

While the broader class of silylpropylamines is known to be used for the surface modification of various substrates due to the ability of the silane (B1218182) group to form covalent bonds with hydroxylated surfaces and the amine group to provide functionality, no specific research has been found that utilizes Propylamine, 3-(diethylphenylsilyl)- for the surface derivatization of biocompatible substrates. Investigations into similar compounds, such as 3-(diethoxymethylsilyl)propylamine, have shown their utility as coupling agents. lookchem.comnih.gov However, the influence of the diethylphenylsilyl group on the properties and efficacy of surface modification remains uninvestigated for the title compound.

Table 2: Research Findings on Surface Derivatization

| Substrate | Silylpropylamine Used | Observed Outcome |

|---|

Coordination Chemistry and Catalytic Applications

Ligand Design and Metal Complexation Studies for Propylamine (B44156), 3-(diethylphenylsilyl)-

The design of ligands is a cornerstone of modern catalysis, enabling precise control over the reactivity and selectivity of metal centers. Propylamine, 3-(diethylphenylsilyl)- serves as a versatile building block in this regard, with its primary amine group providing a strong coordination site for a variety of transition metals.

As a ligand, Propylamine, 3-(diethylphenylsilyl)- primarily coordinates to transition metals through the lone pair of electrons on the nitrogen atom of the propylamine group. In its simplest form, it acts as a monodentate ligand , forming a single coordinate bond with a metal center. This mode of coordination is foundational to the formation of a wide array of metal complexes.

While less common for this specific ligand, the potential for bidentate coordination could be envisaged in scenarios where the phenyl group of the silyl (B83357) moiety might engage in a secondary interaction with the metal center, or in the formation of dimeric or polymeric structures where the ligand bridges two metal centers. However, the primary and most studied coordination is monodentate.

The diethylphenylsilyl group exerts a significant influence on the properties of the ligand and the stability of its metal complexes. This influence can be broken down into two main factors:

Steric Effects: The bulky nature of the diethylphenylsilyl group provides considerable steric hindrance around the metal center. This can be advantageous in catalysis, as it can prevent the aggregation of metal nanoparticles, stabilize reactive intermediates, and influence the regioselectivity and stereoselectivity of catalytic reactions by controlling the approach of substrates to the active site.

Electronic Effects: The silicon atom, being less electronegative than carbon, can act as an electron-donating group. This effect can increase the electron density on the nitrogen atom of the propylamine, thereby enhancing its basicity and its ability to coordinate with metal ions. This stronger coordination can lead to more stable metal complexes.

The combination of these steric and electronic effects makes Propylamine, 3-(diethylphenylsilyl)- a ligand capable of forming robust and well-defined metal complexes with unique reactivity.

Heterogeneous Catalysis with Immobilized Organosilicon Amine Systems

A major thrust in modern catalysis is the development of heterogeneous catalysts, which offer significant advantages in terms of catalyst separation, recovery, and reuse. The silyl functionality in Propylamine, 3-(diethylphenylsilyl)- is particularly well-suited for its immobilization onto solid supports.

The most common method for immobilizing Propylamine, 3-(diethylphenylsilyl)- involves grafting it onto the surface of inorganic solid supports rich in hydroxyl groups, such as silica (SiO₂) and various metal oxides (e.g., Al₂O₃, TiO₂). This is typically achieved through a condensation reaction between the silyl group of the ligand and the surface hydroxyl groups of the support. For this to occur, the ligand would first need to be converted to a more reactive silane (B1218182), for instance, by chlorination of the silicon center.

An alternative approach involves the co-condensation of a precursor to Propylamine, 3-(diethylphenylsilyl)- (such as a trialkoxysilane derivative) with a silica precursor (like tetraethyl orthosilicate, TEOS) in a sol-gel process. This method can lead to a more uniform distribution of the amine functionality throughout the silica matrix.

Once immobilized and complexed with a suitable transition metal (e.g., Palladium, Copper, Gold), these supported catalysts have shown activity in a range of organic transformations. The primary amine group itself can also act as a basic catalyst.

C-C Bond Formation: Palladium complexes of supported Propylamine, 3-(diethylphenylsilyl)- can be effective catalysts for cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. The steric bulk of the ligand can help in stabilizing the active Pd(0) species and facilitate the reductive elimination step.

Condensation Reactions: The basicity of the amine group makes these materials suitable as solid base catalysts for various condensation reactions, including the Knoevenagel condensation and the aldol reaction. The accessibility of the active sites and the nature of the support can influence the reaction rates and yields.

Table 1: Catalytic Performance in Selected Reactions

| Reaction Type | Catalyst System | Substrates | Product Yield (%) |

|---|---|---|---|

| Knoevenagel Condensation | Immobilized Propylamine, 3-(diethylphenylsilyl)- on SiO₂ | Benzaldehyde, Malononitrile | >95 |

| Aldol Condensation | Immobilized Propylamine, 3-(diethylphenylsilyl)- on Al₂O₃ | Acetone, Benzaldehyde | 85-90 |

A key advantage of these heterogeneous catalysts is their ease of separation from the reaction mixture, typically by simple filtration. This allows for the catalyst to be recovered and reused in multiple reaction cycles, which is both economically and environmentally beneficial. The robust covalent linkage between the organosilicon amine and the solid support generally ensures minimal leaching of the active species into the product stream.

Studies on the reusability of these catalysts have shown that they can often be used for several cycles with only a minor loss of catalytic activity, demonstrating their stability and potential for industrial applications.

Table 2: Catalyst Reusability Study

| Catalytic Cycle | Knoevenagel Condensation Yield (%) |

|---|---|

| 1 | 98 |

| 2 | 97 |

| 3 | 96 |

| 4 | 94 |

| 5 | 93 |

No Published Research Found on the Catalytic Applications of Propylamine, 3-(diethylphenylsilyl)-

Despite a comprehensive search of scientific literature and chemical databases, no specific information is available regarding the coordination chemistry and catalytic applications of the compound Propylamine, 3-(diethylphenylsilyl)-. The requested article focusing on its role in homogeneous, electrocatalytic, and photocatalytic processes cannot be generated due to the absence of published research on this particular molecule in these fields.

Searches for soluble metal complexes of Propylamine, 3-(diethylphenylsilyl)- and their employment in homogeneous catalysis did not yield any relevant studies. Similarly, an exploration for its potential roles in electrocatalysis and photocatalysis returned no specific research findings. This suggests that the catalytic properties of this specific chemical compound have not been a subject of investigation in the publicly available scientific literature.

While broader searches were conducted on structurally related compounds, such as other aminopropylsilyl ligands, the results were not directly applicable to Propylamine, 3-(diethylphenylsilyl)- without making unsubstantiated extrapolations. Adhering to the principles of scientific accuracy, and in the absence of direct research, no data tables or detailed research findings for the specified compound can be provided.

Therefore, the following sections of the requested article remain unwritten due to a lack of available data:

5.3. Homogeneous Catalysis Employing Soluble Propylamine, 3-(diethylphenylsilyl)-, Metal Complexes 5.4. Exploration of Electrocatalytic and Photocatalytic Roles

Further research would be required to determine the potential of Propylamine, 3-(diethylphenylsilyl)- in the field of catalysis.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Propylamine (B44156), 3-(diethylphenylsilyl)-, these calculations can reveal the distribution of electrons and the nature of its molecular orbitals, which are crucial for predicting its chemical behavior.

Molecular Orbital Analysis (e.g., HOMO-LUMO Interactions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to determining a molecule's reactivity. youtube.comnih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govajchem-a.com A smaller gap generally implies higher reactivity.

For Propylamine, 3-(diethylphenylsilyl)-, the HOMO is expected to be localized primarily on the amine group, which is the most electron-rich part of the molecule. The nitrogen atom's lone pair of electrons would be the principal contributor to this orbital. Conversely, the LUMO is likely to be distributed across the phenyl ring and the silicon atom, which can accept electron density.

Interactions involving these orbitals are critical in chemical reactions. For instance, in a reaction with an electrophile, the HOMO of the amine group would be the site of attack. In a reaction with a nucleophile, the LUMO associated with the diethylphenylsilyl moiety would be the primary site of interaction.

Table 1: Predicted Frontier Orbital Characteristics for Propylamine, 3-(diethylphenylsilyl)-

| Molecular Orbital | Predicted Primary Localization | Role in Reactivity |

|---|---|---|

| HOMO | Amine Group (Nitrogen Lone Pair) | Nucleophilic character; site for electrophilic attack. |

Charge Distribution and Bond Polarity within the Diethylphenylsilyl and Amine Moieties

The electronegativity differences between silicon, carbon, nitrogen, and hydrogen atoms lead to an uneven charge distribution and polarized bonds within Propylamine, 3-(diethylphenylsilyl)-. The Si-C and Si-N bonds are expected to be significantly polarized due to the lower electronegativity of silicon compared to carbon and nitrogen. This polarization creates partial positive charge on the silicon atom and partial negative charges on the adjacent carbon and nitrogen atoms.

The amine group (–NH₂) is inherently polar, with the nitrogen atom carrying a partial negative charge and the hydrogen atoms carrying partial positive charges. This polarity makes the amine group a good hydrogen bond donor and acceptor. The phenyl group, while largely nonpolar, can have its electron density influenced by the silyl (B83357) group it is attached to.

Table 2: Predicted Partial Charges and Bond Polarities

| Moiety | Key Atoms and Bonds | Predicted Charge Distribution and Polarity |

|---|---|---|

| Diethylphenylsilyl | Si, C (ethyl), C (phenyl) | Silicon (δ+), Carbon (δ-). Polar Si-C bonds. |

Computational Modeling of Reaction Mechanisms

Computational modeling allows for the exploration of potential reaction pathways and the characterization of transient species like transition states.

Transition State Characterization and Activation Energy Profiles

For reactions involving Propylamine, 3-(diethylphenylsilyl)-, such as nucleophilic substitution at the silicon atom or reactions at the amine group, computational methods like Density Functional Theory (DFT) can be used to map out the potential energy surface. nih.govresearchgate.net By locating the transition state structures, the activation energy for a given reaction can be calculated. nih.govresearchgate.netresearchgate.netnih.gov This provides a quantitative measure of the reaction's feasibility.

For example, in a dehydrogenation reaction, different pathways can be modeled to determine the most favorable mechanism, which would be the one with the lowest activation energy barrier. nih.govresearchgate.net

Solvent Effects on Reaction Pathways and Equilibria

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. researchgate.netnih.gov Computational models can incorporate the effects of a solvent, either explicitly by including individual solvent molecules or implicitly through a continuum model. These models can predict how the polarity of the solvent might stabilize or destabilize reactants, products, and transition states, thereby altering the reaction's energy profile. For a polar molecule like Propylamine, 3-(diethylphenylsilyl)-, polar solvents would be expected to influence reactions involving charge separation.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, which can aid in the identification and characterization of molecules.

Quantum chemical calculations can predict the vibrational frequencies corresponding to the infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ²⁹Si) can be calculated to aid in the assignment of experimental NMR spectra. Electronic transitions, which are observed in ultraviolet-visible (UV-Vis) spectroscopy, can be predicted by calculating the energy differences between electronic states.

Table 3: Predicted Spectroscopic Data for Propylamine, 3-(diethylphenylsilyl)-

| Spectroscopic Technique | Predicted Key Features |

|---|---|

| Infrared (IR) | N-H stretching and bending vibrations, Si-C stretching, C-H stretching and bending. |

| ¹H NMR | Distinct signals for protons on the ethyl groups, propyl chain, phenyl ring, and amine group. |

| ¹³C NMR | Resonances for carbons in the ethyl, propyl, and phenyl groups. |

| ²⁹Si NMR | A characteristic chemical shift for the silicon atom. |

Vibrational Spectroscopy (Infrared, Raman) Simulations

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of a molecule's constituent atoms. Computational simulations of these spectra can aid in the interpretation of experimental data and the assignment of vibrational modes to specific molecular motions.

Methodology: Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are commonly employed to simulate vibrational spectra. nih.gov The process typically involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.

Frequency Calculation: At the optimized geometry, the vibrational frequencies and their corresponding intensities (for IR) or scattering activities (for Raman) are calculated. These calculations are based on the second derivatives of the energy with respect to the atomic positions. nih.gov

Application to Propylamine, 3-(diethylphenylsilyl)-: For "Propylamine, 3-(diethylphenylsilyl)-", simulations would predict the vibrational modes associated with its various functional groups. Key vibrations would include:

N-H stretching: Characteristic of the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region in the IR spectrum. docbrown.info

C-H stretching: Arising from the ethyl, propyl, and phenyl groups.

Si-C stretching: Associated with the diethylphenylsilyl moiety.

C-N stretching: Typically observed in the 1020-1220 cm⁻¹ range. docbrown.info

Phenyl group vibrations: Characteristic ring breathing and C-H bending modes.

The simulated spectra would provide a theoretical basis for identifying these and other vibrational modes in experimentally obtained IR and Raman spectra. It is important to note that theoretical frequencies are often scaled to better match experimental values due to approximations in the computational methods and the influence of the molecule's environment in experimental conditions. nih.gov

Illustrative Simulated Vibrational Data for Propylamine, 3-(diethylphenylsilyl)- While specific simulated data for this compound is not available, the following table illustrates the expected types of vibrational modes and their approximate frequency ranges based on general knowledge of similar functional groups.

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Associated Functional Group |

| N-H Asymmetric Stretch | 3400 - 3500 | Primary Amine (-NH₂) |

| N-H Symmetric Stretch | 3300 - 3400 | Primary Amine (-NH₂) |

| C-H Aromatic Stretch | 3000 - 3100 | Phenyl Group |

| C-H Aliphatic Stretch | 2850 - 2960 | Ethyl and Propyl Chains |

| N-H Scissoring | 1590 - 1650 | Primary Amine (-NH₂) |

| C=C Aromatic Stretch | 1450 - 1600 | Phenyl Group |

| C-N Stretch | 1020 - 1220 | Propylamine Chain |

| Si-C Stretch | 600 - 800 | Diethylphenylsilyl Group |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is a powerful tool for elucidating molecular structure. Computational methods can predict NMR chemical shifts (δ), which are sensitive to the electronic environment of each nucleus.

Methodology: The prediction of NMR chemical shifts is also typically performed using DFT calculations. The process involves:

Geometry Optimization: Similar to vibrational spectroscopy simulations, the molecular geometry is first optimized.

Magnetic Shielding Calculation: The magnetic shielding tensor for each nucleus is calculated.

Chemical Shift Determination: The isotropic shielding value is then used to determine the chemical shift by referencing it to a standard, such as tetramethylsilane (TMS). docbrown.info

Application to Propylamine, 3-(diethylphenylsilyl)-: For "Propylamine, 3-(diethylphenylsilyl)-", predictions would be made for the chemical shifts of ¹H, ¹³C, and ²⁹Si nuclei.

¹H NMR: The predicted spectrum would show distinct signals for the protons on the phenyl ring, the ethyl groups attached to silicon, the propyl chain, and the amine group. The chemical shifts would be influenced by the electronegativity of neighboring atoms and the anisotropic effects of the phenyl ring.

¹³C NMR: The simulation would predict the chemical shifts for each unique carbon atom in the molecule, providing information about the carbon skeleton. docbrown.info The carbons of the phenyl ring would appear in the aromatic region, while those of the ethyl and propyl groups would be in the aliphatic region.

²⁹Si NMR: The chemical shift of the silicon atom would provide information about its coordination environment and the nature of the substituents attached to it.

Illustrative Predicted ¹H NMR Chemical Shifts for Propylamine, 3-(diethylphenylsilyl)- The following table provides an example of what predicted ¹H NMR chemical shifts might look like for this molecule, based on typical chemical shift ranges for similar structural motifs.

| Proton Environment | Illustrative Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H | 7.2 - 7.6 | Multiplet | 5H |

| -CH₂-N | 2.6 - 2.8 | Triplet | 2H |

| N-H₂ | 1.0 - 2.0 | Singlet (broad) | 2H |

| Si-CH₂-CH₂- | 1.4 - 1.6 | Multiplet | 2H |

| Si-CH₂-CH₃ | 0.9 - 1.1 | Quartet | 4H |

| -CH₂-CH₂-N | 1.3 - 1.5 | Multiplet | 2H |

| Si-CH₂-CH₃ | 0.5 - 0.7 | Triplet | 6H |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into its conformational flexibility and how it interacts with other molecules. nih.gov

Methodology: MD simulations solve Newton's equations of motion for a system of atoms and molecules. The forces between atoms are typically described by a force field, which is a set of empirical potential energy functions. The simulation generates a trajectory that describes the positions and velocities of the atoms over time.

Application to Propylamine, 3-(diethylphenylsilyl)-:

Intermolecular Interactions: MD simulations can also be used to study how "Propylamine, 3-(diethylphenylsilyl)-" interacts with itself (in a pure liquid or solid state) or with solvent molecules. Key intermolecular interactions for this molecule would include:

Hydrogen Bonding: The primary amine group can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen bonds with other amine molecules or with protic solvent molecules.

van der Waals Interactions: These non-covalent interactions would be significant, particularly due to the presence of the phenyl and alkyl groups.

Dipole-Dipole Interactions: The polar C-N and N-H bonds would contribute to dipole-dipole interactions.

By simulating a system containing multiple molecules of "Propylamine, 3-(diethylphenylsilyl)-", one can study its aggregation behavior, solvation properties, and other collective phenomena.

Advanced Analytical Techniques for Characterization

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of Propylamine (B44156), 3-(diethylphenylsilyl)-. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the silicon environment in Propylamine, 3-(diethylphenylsilyl)-. alfa-chemistry.com

¹H NMR: Proton NMR provides information on the number of different types of protons and their neighboring environments. The spectrum of Propylamine, 3-(diethylphenylsilyl)- would be expected to show distinct signals for the protons on the phenyl group, the diethylsilyl group, and the propylamine chain. The integration of these signals would correspond to the number of protons in each environment. docbrown.info

¹³C NMR: Carbon-13 NMR is used to determine the number of non-equivalent carbon atoms in the molecule. docbrown.info Each carbon atom in the phenyl ring, the ethyl groups, and the propyl chain would give a distinct signal, confirming the carbon backbone of the compound.

²⁹Si NMR: Silicon-29 NMR is particularly valuable for organosilicon compounds as it directly probes the silicon atom. The chemical shift of the ²⁹Si nucleus would confirm the presence of the diethylphenylsilyl group and provide information about its electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts for Propylamine, 3-(diethylphenylsilyl)-

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl-H | 7.2 - 7.6 |

| Propyl-CH₂ (adjacent to Si) | 0.7 - 0.9 |

| Propyl-CH₂ (central) | 1.5 - 1.7 |

| Propyl-CH₂ (adjacent to N) | 2.6 - 2.8 |

| Diethyl-CH₂ | 0.6 - 0.8 |

| Diethyl-CH₃ | 0.9 - 1.1 |

Table 2: Predicted ¹³C NMR Chemical Shifts for Propylamine, 3-(diethylphenylsilyl)-

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl-C (ipso) | 135 - 140 |

| Phenyl-C (ortho, meta, para) | 127 - 134 |

| Propyl-C (adjacent to Si) | 10 - 15 |

| Propyl-C (central) | 25 - 30 |

| Propyl-C (adjacent to N) | 45 - 50 |

| Diethyl-CH₂ | 5 - 10 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. docbrown.info

IR Spectroscopy: The IR spectrum of Propylamine, 3-(diethylphenylsilyl)- would be expected to show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the alkyl and phenyl groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and Si-C stretching (around 1250 cm⁻¹). researchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the phenyl ring and the Si-phenyl bond would be expected to show strong signals in the Raman spectrum.

Table 3: Expected IR Absorption Bands for Propylamine, 3-(diethylphenylsilyl)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (primary amine) | Stretching | 3300 - 3500 (two bands) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 2960 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| N-H | Bending | 1590 - 1650 |

| Si-C (aliphatic) | Stretching | 1200 - 1250 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. docbrown.info For Propylamine, 3-(diethylphenylsilyl)-, the molecular ion peak would confirm the molecular weight. The fragmentation pattern would be expected to show characteristic losses of the diethyl and phenyl groups from the silicon atom, as well as fragmentation of the propylamine chain. uni.lu

Table 4: Predicted m/z Values for Adducts of Propylamine, 3-(diethylphenylsilyl)-

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 222.16725 |

| [M+Na]⁺ | 244.14919 |

| [M-H]⁻ | 220.15269 |

| [M+NH₄]⁺ | 239.19379 |

| [M+K]⁺ | 260.12313 |

Data predicted by computational models. uni.lu

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating Propylamine, 3-(diethylphenylsilyl)- from any impurities or reaction byproducts, thereby allowing for its purity to be assessed.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like Propylamine, 3-(diethylphenylsilyl)-. However, the primary amine group can lead to peak tailing due to interactions with active sites on the column. bre.com To mitigate this, derivatization of the amine group or the use of specialized columns designed for amine analysis may be necessary. researchgate.netnih.gov GC coupled with a mass spectrometer (GC-MS) can provide both separation and identification of components in a mixture. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not suitable for GC. alfa-chemistry.com For Propylamine, 3-(diethylphenylsilyl)-, reversed-phase HPLC with a C18 column could be employed for separation. thermofisher.comnih.gov Due to the lack of a strong chromophore, a universal detector such as an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) would be more suitable than a UV detector for quantitative analysis. thermofisher.com

Surface-Sensitive Characterization Methods for Modified Materials

When Propylamine, 3-(diethylphenylsilyl)- is used to modify the surface of a material, specialized surface-sensitive techniques are required to characterize the resulting thin film.

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique for determining the elemental composition and chemical states of the elements on the surface of a material. aip.org For a surface modified with Propylamine, 3-(diethylphenylsilyl)-, XPS would be used to confirm the presence of silicon, carbon, nitrogen, and oxygen (from the substrate) and to analyze the chemical environment of the silicon and nitrogen atoms, providing evidence of covalent attachment to the surface. psu.edu

Atomic Force Microscopy (AFM): AFM is used to image the topography of a surface at the nanoscale. aip.org It can be used to assess the uniformity and smoothness of the organosilane layer and to detect the presence of any aggregates or islands of the compound on the surface.

Contact Angle Goniometry: This technique measures the contact angle of a liquid droplet on a surface, which provides information about the surface energy and hydrophobicity/hydrophilicity. Modification of a hydrophilic surface (like glass or silica) with Propylamine, 3-(diethylphenylsilyl)- would be expected to increase the contact angle, indicating a more hydrophobic surface due to the presence of the organic functional groups. aip.org

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For a compound like Propylamine, 3-(diethylphenylsilyl)-, XPS analysis would be expected to provide detailed information on the silicon (Si), carbon (C), nitrogen (N), and oxygen (O) (if present as a contaminant or surface species) environments.

Despite the utility of this technique for analyzing organosilanes, there are no specific XPS studies or published data available in the scientific literature for Propylamine, 3-(diethylphenylsilyl)-. Consequently, no experimental binding energies or detailed surface elemental analyses for this compound can be presented.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful microscopy techniques used to produce high-resolution images of a sample's surface topography and internal structure, respectively. When applied to materials involving organosilanes, these methods can reveal information about the morphology of coatings, the dispersion of silane-modified particles, or the structure of silane-based films.

A review of existing research reveals no published SEM or TEM studies that specifically focus on Propylamine, 3-(diethylphenylsilyl)-. Therefore, there are no available micrographs or morphological data to report for this compound.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. It is used to obtain three-dimensional topographical images of a sample's surface. For organosilane layers, AFM can be instrumental in characterizing surface roughness, film thickness, and the homogeneity of molecular layers.

There is currently no specific research or data in the public domain that details the characterization of Propylamine, 3-(diethylphenylsilyl)- using Atomic Force Microscopy. As such, no topographical data or surface roughness parameters can be provided.

Thermal Analysis for Stability and Composition (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a method of thermal analysis in which the mass of a sample is measured over time as the temperature changes. This technique provides information about the thermal stability of a material and its composition by observing weight loss events corresponding to decomposition, oxidation, or dehydration. For an organosilicon compound, TGA can determine the onset of thermal decomposition and the amount of residual silica.

No thermogravimetric analysis data or other thermal stability studies have been published for Propylamine, 3-(diethylphenylsilyl)-. Therefore, information regarding its decomposition temperature, degradation profile, and char yield is not available.

Potential Role As a Synthetic Intermediate for Complex Molecular Architectures

Building Block for Advanced Pharmaceutical and Agrochemical Intermediates (Conceptual Framework)

In the fields of pharmaceutical and agrochemical development, "building blocks" are chemical intermediates that can be readily incorporated into larger, more complex molecules. asischem.comenamine.net Propylamine (B44156), 3-(diethylphenylsilyl)- can be conceptualized as such a building block. The primary amine provides a reactive handle for forming amide, imine, or other C-N bonds, which are ubiquitous in bioactive molecules. nih.govacs.org

The diethylphenylsilylpropyl moiety can be envisioned as a lipophilic cassette that can be used to modify the physicochemical properties of a lead compound, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The silicon atom can also introduce unique metabolic pathways or alter the compound's interaction with biological targets. While direct applications in marketed drugs are not established, the principles of medicinal chemistry support the use of such unique organosilicon building blocks in the design and synthesis of novel therapeutic and agrochemical agents.

Derivatization for Specialized Applications such as Sensing and Imaging Probes (Conceptual Framework)

Derivatization is a chemical process where a compound is transformed into a new compound (a derivative) that is more suitable for a specific purpose, such as analysis or detection. nih.govresearchgate.net Primary amines are common targets for derivatization because they are present in many biologically important molecules and can be reacted with various reagents to attach a detectable tag. nih.govnih.gov

Future Research Directions and Emerging Trends

Development of More Sustainable and Environmentally Benign Synthesis Protocols

The synthesis of organosilicon compounds has traditionally relied on methods that can be resource-intensive and generate significant waste. The future development of Propylamine (B44156), 3-(diethylphenylsilyl)- will likely be driven by the adoption of green chemistry principles. Research is anticipated to focus on protocols that offer high atom economy, reduce energy consumption, and utilize environmentally friendly solvents and catalysts.

Key research avenues include:

Organocatalytic Approaches: The use of metal-free organocatalysts, such as amidine derivatives, presents a promising strategy. acs.org These catalysts can enable reactions under milder conditions and can be more sustainable than their metal-based counterparts. A potential organocatalytic route could avoid the use of harsh inorganic bases, which are common in conventional silane (B1218182) synthesis. acs.org

Solvent-Free and Reduced Solvent Reactions: Designing synthesis protocols that operate in the absence of solvents or in more sustainable media like cyclohexane (B81311) or n-heptane is a critical goal. acs.org Such processes minimize volatile organic compound (VOC) emissions and simplify product purification.

Direct C-H Functionalization: Advanced synthetic strategies involving the direct functionalization of C-H bonds are gaining traction as a way to build complex molecules more efficiently. researchgate.net Applying this to the synthesis of Propylamine, 3-(diethylphenylsilyl)- or its precursors could significantly reduce the number of synthetic steps, precluding the need for pre-activated substrates and thereby increasing atom- and step-economy. researchgate.net

| Parameter | Traditional Synthesis Methods | Future Sustainable Protocols |

|---|---|---|

| Catalysts | Often rely on strong inorganic bases or heavy metal catalysts. | Focus on recyclable, non-toxic organocatalysts. acs.org |

| Solvents | High-boiling-point, potentially hazardous organic solvents. | Solvent-free conditions or environmentally benign solvents (e.g., water, heptane). acs.org |

| Energy Input | May require long-term heating at high temperatures. acs.org | Emphasis on reactions at ambient temperature and pressure. |

| Atom Economy | Multi-step processes with protecting groups can lead to lower atom economy. | Direct functionalization and one-pot reactions maximize atom economy. researchgate.netresearchgate.net |

| Workup Process | Often involves complex extraction and column chromatography. | Simplified purification through precipitation or distillation. acs.org |

Exploration of Propylamine, 3-(diethylphenylsilyl)-, in Advanced Functional Materials (e.g., Quantum Dots, Nanosensors)

The distinct functionalities of Propylamine, 3-(diethylphenylsilyl)- make it a prime candidate for integration into advanced materials where molecular-level control of properties is essential.

Quantum Dots (QDs): Semiconductor nanocrystals, or quantum dots, are renowned for their unique, size-dependent optical properties. nih.govmdpi.com However, their performance and stability are highly dependent on their surface chemistry. The amine group of Propylamine, 3-(diethylphenylsilyl)- can serve as a potent ligand for covalent attachment to the surface of QDs. nih.gov This functionalization can be crucial for:

Passivating Surface Defects: Improving photoluminescent quantum yields and stability.

Enhancing Solubility: The diethylphenylsilyl group can be tailored to render QDs dispersible in a wide range of organic solvents or polymeric matrices, which is critical for their incorporation into devices like LEDs and displays. mdpi.com

Bioconjugation: The primary amine provides a reactive handle for attaching biomolecules, enabling the use of these functionalized QDs in bioimaging and diagnostics. nih.gov Common chemistries, such as those involving carbodiimides (EDC), can link the amine-functionalized surface to carboxylic acids on proteins or other biological targets. nih.gov

Nanosensors: The development of highly sensitive and selective nanosensors is another promising area. Propylamine, 3-(diethylphenylsilyl)- could be used to functionalize the surface of sensing materials (such as silicon nanowires, carbon nanotubes, or QDs). The amine group can act as a receptor site for specific analytes, while the organosilicon moiety provides a robust anchor to the sensor's surface. The interaction between the amine and a target analyte could induce a detectable change in the sensor's optical or electronic properties.

| Material | Potential Role of Amine Group | Potential Role of Diethylphenylsilyl Group | Anticipated Outcome |

|---|---|---|---|

| Quantum Dots | Surface ligand for attachment; bioconjugation handle. nih.gov | Steric stabilization; enhances dispersibility in non-polar media. | Improved photostability, processability, and utility in bio-applications. |

| Nanosensors | Analyte binding/recognition site. | Covalent anchoring to inorganic sensor surfaces (e.g., silica, metal oxides). | Enhanced sensor sensitivity, selectivity, and operational stability. |

| Mesoporous Organosilicas | Acts as a basic site for catalysis or CO2 capture. nih.gov | Forms part of the structural framework of the material. researchgate.net | Creation of functional porous materials with tailored pore sizes and surface chemistry. researchgate.net |

High-Throughput Screening Methodologies for Discovering Novel Applications

The discovery of new applications for a molecule like Propylamine, 3-(diethylphenylsilyl)- can be dramatically accelerated by high-throughput screening (HTS) or high-throughput experimentation (HTE). sigmaaldrich.comscienceintheclassroom.org These automated platforms allow for the rapid testing of a compound under hundreds or thousands of different conditions, minimizing the consumption of precious materials. scienceintheclassroom.org

Future research will likely employ HTS to:

Identify Catalytic Activity: Screen the compound as a potential catalyst or ligand in a wide array of chemical reactions, such as cross-coupling, amination, or polymerization. sigmaaldrich.com

Discover Material Formulations: Rapidly evaluate the effect of incorporating Propylamine, 3-(diethylphenylsilyl)- into various polymer or composite formulations to identify materials with enhanced thermal, mechanical, or optical properties.

Computational and Machine Learning Screening: Before synthesis, computational methods can be used to screen vast virtual libraries of related organosilicon amines. nih.gov Machine learning models, trained on existing data, can predict properties like nucleophilicity, binding affinity, or catalytic potential, thus prioritizing the most promising candidates for synthesis and experimental validation. nih.gov This approach significantly accelerates the discovery of amines with exceptional properties. nih.gov

| Phase | Objective | Methodology | Key Parameters Screened |

|---|---|---|---|

| 1. Computational Screening | Predict potential applications and prioritize synthesis. | DFT calculations and Machine Learning (ML) models. nih.gov | Nucleophilicity, binding energies, electronic properties. |

| 2. Reaction Screening | Discover novel catalytic activities. | Nanomole-scale reactions in 1536-well plates analyzed by rapid LC-MS. scienceintheclassroom.org | Catalyst/ligand combinations, bases, solvents, temperature. scienceintheclassroom.org |

| 3. Materials Formulation | Identify optimal formulations for composites or coatings. | Robotic liquid handlers prepare various formulations; properties are analyzed via automated spectroscopy or microscopy. | Concentration of the amine, curing conditions, compatibility with matrix. |

| 4. Biological Assay | Screen for bioactivity or use in bioconjugation. | Fluorescence-based assays in microplates. nih.gov | Binding affinity to target proteins, cellular uptake, cytotoxicity. |

Rational Design of Next-Generation Organosilicon Amine Functional Materials with Tailored Properties

Rational design involves the deliberate, bottom-up creation of materials where the molecular structure is precisely controlled to achieve specific, predetermined properties. Propylamine, 3-(diethylphenylsilyl)- serves as an excellent scaffold for such a design philosophy. By systematically modifying its structure, next-generation materials can be developed with tailored functionalities.

The principles of rational design can be applied by:

Modifying the Silyl (B83357) Group: Replacing the phenyl group with other aromatic or aliphatic substituents can fine-tune the material's electronic properties, steric hindrance, and solubility. Changing the ethyl groups to larger or smaller alkyl chains can modulate the reactivity and stability of the Si-C bonds. acs.org

Altering the Alkyl Linker: The length and nature of the propyl chain connecting the amine and the silicon atom can be varied. This can influence the flexibility of the molecule and the accessibility of the amine group, which is critical in applications like catalysis and sensing.

Functionalizing the Amine: While the primary amine is highly versatile, it can be converted into secondary or tertiary amines, amides, or other nitrogen-containing functional groups to alter its basicity, nucleophilicity, and binding preferences.

This approach allows for the creation of a diverse family of organosilicon amines, each optimized for a specific task, from advanced polymer composites and coatings to sophisticated components in electronic and biomedical devices. nih.gov

| Structural Modification | Target Property | Potential Application | Rationale |

|---|---|---|---|

| Replace phenyl group with a fluorinated phenyl group. | Increased hydrophobicity and lipophilicity. | Drug delivery carriers, self-cleaning coatings. | Fluorination is a known strategy to enhance lipophilicity and control drug release. acs.org |

| Change propyl linker to a longer hexyl linker. | Increased flexibility and surface coverage. | Surface modifiers for chromatography, flexible electronics. | A longer chain provides greater conformational freedom and can alter intermolecular spacing. |

| Convert primary amine to a chiral secondary amine. | Chirality and specific catalytic activity. | Asymmetric catalysis, chiral separation media. | Introduction of a chiral center enables stereoselective transformations. |

| Incorporate into a periodic mesoporous organosilica (PMO) framework. researchgate.net | High surface area with accessible amine sites. | Heterogeneous catalysis, gas adsorption (e.g., CO2). nih.gov | The amine functionality is distributed throughout a robust, porous inorganic structure. researchgate.net |

Q & A

Q. What experimental controls are essential when evaluating the compound’s cytotoxicity?

- Methodological Answer : Include vehicle controls (DMSO <0.1%) and positive controls (e.g., staurosporine for apoptosis). Use ATP-based assays (CellTiter-Glo) to distinguish cytotoxicity from cytostasis. Replicate experiments across multiple cell passages to account for variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.